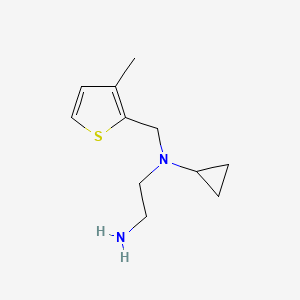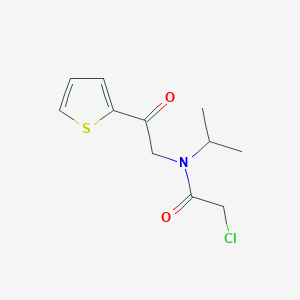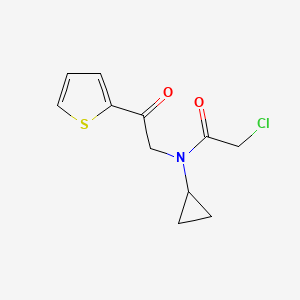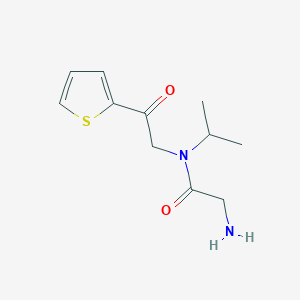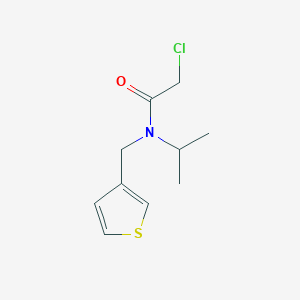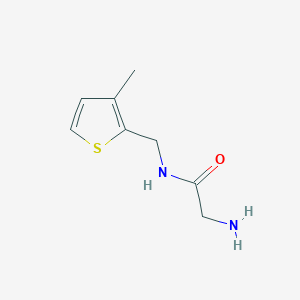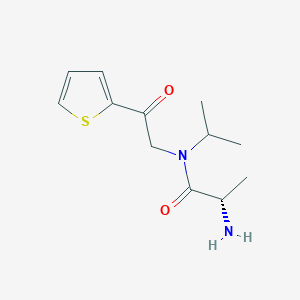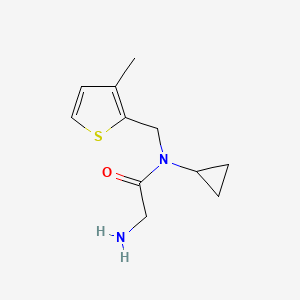
2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a cyclopropyl group, a thiophene ring, and an acetamide moiety, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazo compounds and alkenes.
Thiophene Functionalization: The thiophene ring is functionalized with a methyl group at the 3-position through Friedel-Crafts alkylation.
Amide Bond Formation: The final step involves the coupling of the cyclopropyl intermediate with the functionalized thiophene derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Nucleophilic substitution can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and thiophene moieties can contribute to its binding affinity and specificity, while the amide group may play a role in its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-N-cyclopropyl-N-(thiophen-2-ylmethyl)-acetamide: Lacks the methyl group on the thiophene ring.
2-Amino-N-cyclopropyl-N-(3-chloro-thiophen-2-ylmethyl)-acetamide: Contains a chlorine atom instead of a methyl group on the thiophene ring.
2-Amino-N-cyclopropyl-N-(3-methyl-furan-2-ylmethyl)-acetamide: Features a furan ring instead of a thiophene ring.
Uniqueness
2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is unique due to the presence of the methyl-substituted thiophene ring, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a bioactive compound or a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8-4-5-15-10(8)7-13(9-2-3-9)11(14)6-12/h4-5,9H,2-3,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGWXBFNMLXKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CC2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid](/img/structure/B7926757.png)
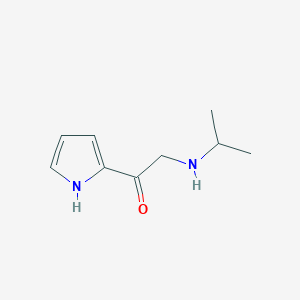
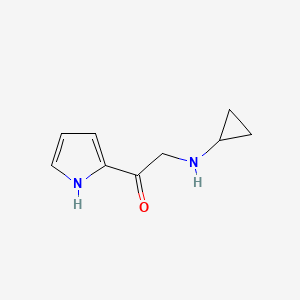
![2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiophen-2-yl-ethanone](/img/structure/B7926779.png)
![2-[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B7926783.png)
![2-[Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B7926788.png)
![2-[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B7926794.png)
